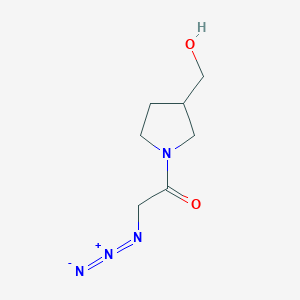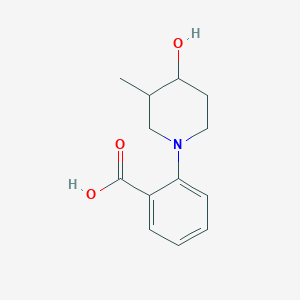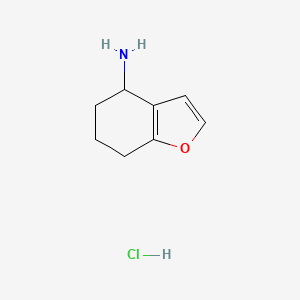![molecular formula C6H10O3S B1531815 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one CAS No. 2165577-57-9](/img/structure/B1531815.png)
1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one
Overview
Description
1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C6H10O3S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Drug Synthesis
Research has explored the synthesis and reactions of heterocyclic compounds containing oxygen and sulfur atoms, highlighting their importance in developing pharmaceutical drugs and materials with unique properties. For instance, the synthesis of 1,3-dioxolanes from hydroxyacetophenones showcases the utility of these compounds as intermediates in creating anti-cancer platinum drugs and chiral dopants for liquid crystals. The transformation of carbonyl compounds with ethanedithiol into 1,3-dithiolanes underlines their versatility in organic synthesis, potentially including derivatives like 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one (Aitken, 1990).
Hepatoprotective Applications
Compounds with sulfanyl-substituted isoxazoles have been synthesized to mimic the structure of SAM (S-adenosyl-L-methionine), a known hepatoprotective drug. This indicates the potential application of sulfanyl compounds, including those structurally related to this compound, in designing new hepatoprotective agents. These compounds demonstrate significant biological activity, suggesting their utility in medical research and drug development (Akhmetova et al., 2018).
Catalysis and Organic Transformations
The development of sulfanyl alcohols, ethers, and amines from chloro alcohols derived from TADDOLs highlights the role of sulfur-containing compounds in catalysis and organic synthesis. These materials are used in enantioselective conjugate additions, demonstrating the application of sulfur derivatives in synthesizing chiral molecules, which are crucial in pharmaceuticals (Pichota et al., 2012).
Material Science and Polymer Chemistry
Sulfanyl-ethane derivatives have been investigated for their role in synthesizing acrylic copolymers with poly(ethylene glycol) and dioxolane functional groups. These polymers are designed for bioconjugation applications, indicating the potential use of sulfanyl-containing compounds in creating functional materials for biomedical applications (Rossi et al., 2008).
Molecular Crystal Formation
The ability of certain sulfanyl compounds to form molecular crystals, including with sulfoxides, suggests their use in developing new materials with specific optical or electronic properties. This research area could encompass compounds like this compound in the context of creating materials for electronics or photonics (Sato et al., 1999).
Properties
IUPAC Name |
S-[(3R,4R)-4-hydroxyoxolan-3-yl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-4(7)10-6-3-9-2-5(6)8/h5-6,8H,2-3H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOPGYGHTRICRL-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B1531736.png)





![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)

![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
![{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone](/img/structure/B1531749.png)


![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
